![molecular formula C21H22N4 B13434846 4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile](/img/structure/B13434846.png)
4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile
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Overview
Description
4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile is a complex organic compound with a molecular formula of C21H22N4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure features a quinoline moiety, which is a common scaffold in medicinal chemistry due to its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile typically involves multiple steps. One common method includes the condensation of 2-amino-4-methylquinoline with a suitable aldehyde, followed by a series of cyclization and substitution reactions . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine, using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce primary amines .
Scientific Research Applications
4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile, also known as nNOS-IN-25, is a chemical compound with potential applications in scientific research . This compound has the molecular formula C21H22N4 and a molecular weight of 330.4 g/mol .
Chemical Information
Key chemical identifiers for this compound :
- PubChem CID: 121250406
- IUPAC Name: 4-[2-[(2-amino-4-methylquinolin-7-yl)methylamino]ethyl]-2-methylbenzonitrile
- InChI: InChI=1S/C21H22N4/c1-14-9-16(3-5-18(14)12-22)7-8-24-13-17-4-6-19-15(2)10-21(23)25-20(19)11-17/h3-6,9-11,24H,7-8,13H2,1-2H3,(H2,23,25)
- InChIKey: GMHLRRHIOCDMQV-UHFFFAOYSA-N
- SMILES: CC1=CC(=NC2=C1C=CC(=C2)CNCCC3=CC(=C(C=C3)C#N)C)N
Potential Applications
This compound is associated with the structure of bovine endothelial nitric oxide synthase heme domain .
As a Component in Nitric Oxide Synthase Research
This compound is used in studies related to nitric oxide synthase. Specifically, it has been used in complex with the heme domain of:
- Human neuronal nitric oxide synthase
- Human endothelial nitric oxide synthase
- Bovine endothelial nitric oxide synthase
Research indicates that the introduction of a hydrophobic substituent next to the cyano group, along with aminoquinoline methylation, can improve isoform selectivity, preserve Caco-2 permeability, and reduce off-target CNS binding .
Related Compounds
4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)benzonitrile is a related compound .
- PubChem CID: 121250401
- IUPAC Name: 4-[2-[(2-amino-4-methylquinolin-7-yl)methylamino]ethyl]benzonitrile
- Molecular Weight: 316.4 g/mol
Mechanism of Action
The mechanism of action of 4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile involves its interaction with specific molecular targets. For instance, as an nNOS inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This inhibition can modulate various physiological processes, including neurotransmission and vascular regulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- 2-Aminoquinoline
- 4-Methylquinoline
- 2-Methylbenzonitrile
Uniqueness
What sets 4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its ability to inhibit nNOS with high selectivity and reduced off-target effects makes it a valuable compound in medicinal chemistry .
Biological Activity
4-(2-{[(2-Amino-4-Methylquinolin-7-Yl)methyl]amino}ethyl)-2-Methylbenzonitrile, a compound with the molecular formula C21H22N4, has garnered attention in pharmacological research due to its selective inhibition of neuronal nitric oxide synthase (nNOS). This activity is particularly relevant in the context of neurodegenerative diseases, where excessive nitric oxide production is implicated in pathophysiology.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Ethylamine bridge connecting a 2-methylbenzonitrile moiety to a 2-amino-4-methylquinoline derivative.
- The molecular weight is approximately 346.43 g/mol.
The primary mechanism through which this compound exerts its biological activity involves:
- Inhibition of nNOS : The compound binds to the active site of nNOS, preventing the conversion of L-arginine to nitric oxide. This selective inhibition is crucial for mitigating the effects of excessive nitric oxide in neurodegenerative conditions such as Alzheimer's and Parkinson's disease .
- Selectivity : The introduction of hydrophilic groups enhances selectivity against nNOS compared to other isoforms like endothelial nitric oxide synthase (eNOS), thereby reducing off-target effects and improving therapeutic efficacy .
Inhibition Studies
Research indicates that this compound demonstrates significant potency as an nNOS inhibitor. Comparative studies have shown that:
Compound Name | Structure Features | Biological Activity | Selectivity |
---|---|---|---|
This compound | Ethylamine bridge, benzonitrile | Potent nNOS inhibitor | High |
3-[(2-Amino-4-Methylquinolin-7-Yl)methoxy]-5-[(Methylamino)methyl]benzonitrile | Methoxy group | Moderate nNOS activity | Moderate |
N-[3-(Aminomethyl)phenyl]-N'-(quinolin-7-yl)urea | Urea linkage | Low nNOS activity | Low |
N-(4-Methylphenyl)-N'-(quinolin-7-yl)urea | No amino group on quinoline | Very low nNOS activity | Very low |
These findings underscore the compound's potential as a therapeutic agent in treating conditions associated with dysregulated nitric oxide levels.
Case Studies
Case Study 1: Neurodegenerative Disease Models
In preclinical models of neurodegeneration, administration of this compound resulted in reduced neuronal cell death and improved cognitive function metrics. This was attributed to its ability to lower nitric oxide levels, thus alleviating oxidative stress and excitotoxicity .
Case Study 2: Selectivity Assessment
A study evaluating the selectivity of various nNOS inhibitors highlighted that modifications to the compound's structure significantly enhanced its binding affinity for nNOS while minimizing interactions with other central nervous system targets. This selectivity is essential for developing effective treatments with fewer side effects .
Synthesis and Development
The synthesis of this compound typically involves several steps designed to optimize yield and purity. The synthetic pathways are crucial for ensuring that the final product retains its desired biological activity while being cost-effective for potential therapeutic applications.
Properties
Molecular Formula |
C21H22N4 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[2-[(2-amino-4-methylquinolin-7-yl)methylamino]ethyl]-2-methylbenzonitrile |
InChI |
InChI=1S/C21H22N4/c1-14-9-16(3-5-18(14)12-22)7-8-24-13-17-4-6-19-15(2)10-21(23)25-20(19)11-17/h3-6,9-11,24H,7-8,13H2,1-2H3,(H2,23,25) |
InChI Key |
GMHLRRHIOCDMQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)CNCCC3=CC(=C(C=C3)C#N)C)N |
Origin of Product |
United States |
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